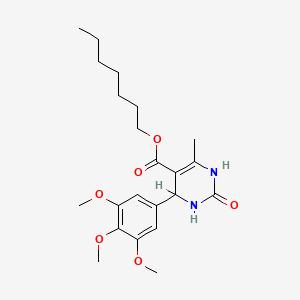![molecular formula C14H9BrClN3O4 B11694321 2-bromo-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11694321.png)
2-bromo-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-bromo-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)méthylidène]benzohydrazide est un composé organique complexe qui appartient à la classe des hydrazones. Les hydrazones se caractérisent par la présence du groupe fonctionnel -NHN=CH-
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-bromo-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)méthylidène]benzohydrazide implique généralement la réaction de condensation entre le 5-chloro-2-hydroxy-3-nitrobenzaldéhyde et le 2-bromobenzohydrazide. La réaction est généralement effectuée dans une solution de méthanol sous reflux pendant plusieurs heures pour garantir une réaction complète .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait le passage à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction telles que la température, le solvant et le temps de réaction pour maximiser le rendement et la pureté. La production industrielle peut également impliquer des réacteurs à flux continu pour améliorer l'efficacité et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle phénolique.
Réduction : Le groupe nitro du composé peut être réduit en groupe amine dans des conditions appropriées.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles dans les réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en présence d'une base.
Principaux produits
Oxydation : Les produits peuvent inclure des quinones ou d'autres dérivés oxydés.
Réduction : Le produit principal serait le dérivé aminé correspondant.
Substitution : Selon le nucléophile, divers dérivés substitués peuvent être formés.
Applications de la recherche scientifique
Le 2-bromo-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)méthylidène]benzohydrazide a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent antimicrobien et anticancéreux en raison de sa capacité à interagir avec les macromolécules biologiques.
Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques.
Synthèse organique : Il sert d'intermédiaire dans la synthèse de molécules organiques plus complexes.
Mécanisme d'action
Le mécanisme d'action du 2-bromo-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)méthylidène]benzohydrazide implique son interaction avec diverses cibles moléculaires. Le composé peut former des liaisons hydrogène et d'autres interactions avec les enzymes et les protéines, inhibant potentiellement leur activité. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui peuvent interagir davantage avec les composants cellulaires .
Applications De Recherche Scientifique
2-bromo-N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-bromo-N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-bromo-N'-[(3-chloro-2-hydroxyphényl)méthylidène]benzohydrazide
- 2-bromo-N'-[(E)-(4-{(E)-[(2-bromobenzoyl)hydrazono]méthyl}phényl)méthylidène]benzohydrazide
- 3-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphényl)méthylidène]benzohydrazide
Unicité
Le 2-bromo-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)méthylidène]benzohydrazide est unique en raison de la présence à la fois d'un groupe nitro et d'un groupe hydroxyle phénolique, qui peuvent participer à une variété de réactions chimiques. Cela en fait un composé polyvalent pour différentes applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C14H9BrClN3O4 |
|---|---|
Poids moléculaire |
398.59 g/mol |
Nom IUPAC |
2-bromo-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H9BrClN3O4/c15-11-4-2-1-3-10(11)14(21)18-17-7-8-5-9(16)6-12(13(8)20)19(22)23/h1-7,20H,(H,18,21)/b17-7+ |
Clé InChI |
JVZPMAPERYORKZ-REZTVBANSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)Br |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-(2,4-dichlorophenoxy)butanoate](/img/structure/B11694241.png)
![(5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694254.png)
![Butyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11694258.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11694260.png)
![ethyl (2Z)-2-[4-(dimethylamino)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11694266.png)

![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11694275.png)

![N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11694304.png)

![1-Butoxy-3-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B11694308.png)
![Methyl[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl]phosphinic acid](/img/structure/B11694311.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11694313.png)
![4-{[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11694314.png)
